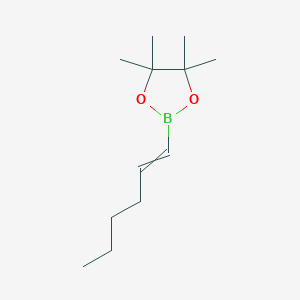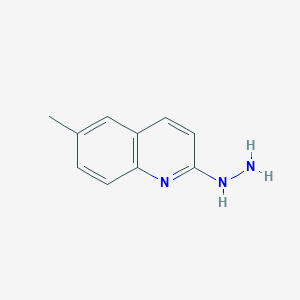
4-Bromo-2-ethoxyphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-ethoxyphenylhydrazine is an organic compound that belongs to the class of phenylhydrazines It is characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-ethoxyphenylhydrazine typically involves the following steps:
Diazotization Reaction: The starting material, an arylamine, undergoes diazotization to form a diazonium salt. This reaction is carried out by treating the arylamine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Reduction Reaction: The diazonium salt is then reduced to form the hydrazine derivative.
Purification and Drying: The final product is purified through recrystallization or other purification techniques and then dried to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production cost is kept low by using cost-effective raw materials and efficient purification methods .
化学反応の分析
Types of Reactions
4-Bromo-2-ethoxyphenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydrazine group, leading to the formation of amines or other reduced products.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Bromo-2-ethoxyphenylhydrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Biological Research: It is employed in studies investigating the biological activity of hydrazine derivatives.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2-ethoxyphenylhydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling .
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A phenethylamine derivative with psychedelic effects.
4-Bromo-2-hydroxybenzaldehyde: An aromatic aldehyde used in organic synthesis.
4-Bromo-2,5-dimethoxyamphetamine: A psychoactive compound with stimulant properties
Uniqueness
4-Bromo-2-ethoxyphenylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(4-bromo-2-ethoxyphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-2-12-8-5-6(9)3-4-7(8)11-10/h3-5,11H,2,10H2,1H3 |
InChIキー |
ZPWFKXCIZKCOGA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)Br)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
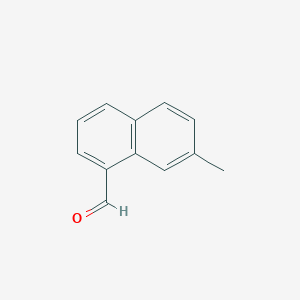
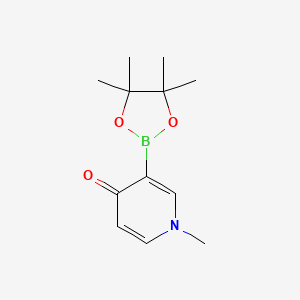


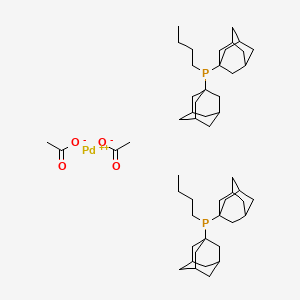
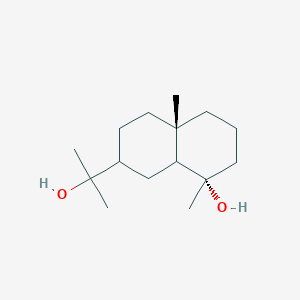
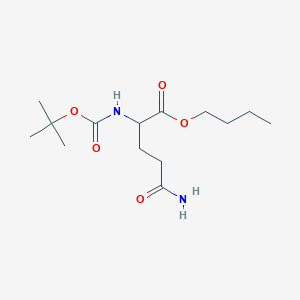
![1-[3-(Difluoromethoxy)phenyl]ethanol](/img/structure/B15146468.png)
